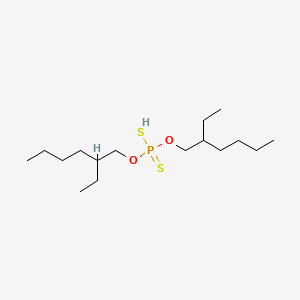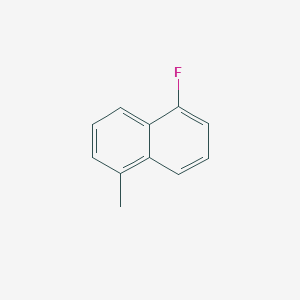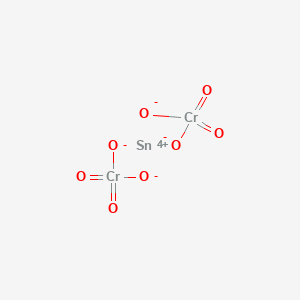![molecular formula C18H20O4 B13751835 Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate CAS No. 1171921-53-1](/img/structure/B13751835.png)
Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate is an organic compound belonging to the ester class It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a hydroxy group and a phenylethoxy methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate can be synthesized through the esterification of salicylic acid with ethyl alcohol in the presence of concentrated sulfuric acid at elevated temperatures. The reaction typically involves heating the mixture to around 100°C with aluminum sulfate as a catalyst . Another method involves heating an alkaline solution of salicylic acid with ethyl p-toluenesulfonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenylethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Applications De Recherche Scientifique
Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. The phenylethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes .
Comparaison Avec Des Composés Similaires
Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate can be compared with similar compounds such as:
Ethyl 2-hydroxybenzoate: Lacks the phenylethoxy methyl group, resulting in different chemical properties and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in reactivity and biological activity.
Ethyl 2-hydroxy-4-methoxybenzoate:
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
1171921-53-1 |
|---|---|
Formule moléculaire |
C18H20O4 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
ethyl 2-hydroxy-6-(2-phenylethoxymethyl)benzoate |
InChI |
InChI=1S/C18H20O4/c1-2-22-18(20)17-15(9-6-10-16(17)19)13-21-12-11-14-7-4-3-5-8-14/h3-10,19H,2,11-13H2,1H3 |
Clé InChI |
VLZHETHILJEUSM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC=C1O)COCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


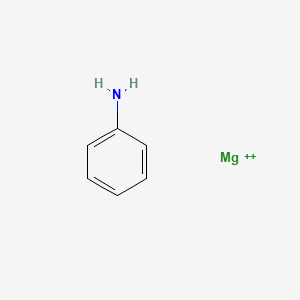
![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)
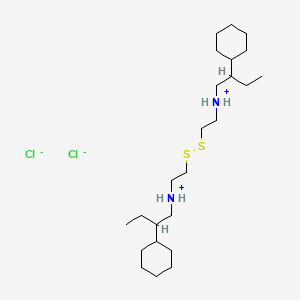
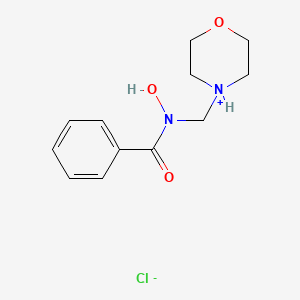




![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13751803.png)
